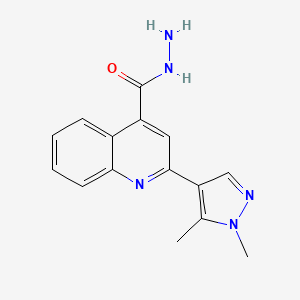

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide” is a chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.31 .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20) . This code represents the molecular structure of the compound. For a detailed structural analysis, please use a molecular modeling software or consult a chemist.

Scientific Research Applications

Synthesis and Biological Activities :

- A study explored the synthesis of new polysubstituted methanones, starting from isatin and alky(aryl/heteroaryl) ketones, and their subsequent cytotoxicity evaluation. It was found that compounds with aromatic groups at the 2-position of the quinoline and a methyl moiety at the 3-position of the pyrazole showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

- Another study reported the synthesis, characterization, and in vitro antimicrobial screening of some novel series of azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds showed in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Chemical Properties and Reactions :

- A study described the synthesis of N-Acylhydrazones and their C-N/N-N bond conformational characterization by NMR spectroscopy. This study is significant for understanding the structural and stereochemical behavior of these compounds (Munir et al., 2021).

- Research on the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus revealed that these compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

Synthesis Techniques :

- The tin(II) chloride catalyzed synthesis of new pyrazolo[5,4-b]quinoline derivatives under solvent-free conditions demonstrated an efficient method for producing these compounds, highlighting the importance of green chemistry in synthetic processes (Marjani et al., 2015).

properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFQFRFGDSXTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)